L-Alanine-2-13C

Catalog No.
S690720
CAS No.
62656-85-3
M.F
C3H7NO2
M. Wt
90.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine-2-13C

CAS Number

62656-85-3

Product Name

L-Alanine-2-13C

IUPAC Name

(2S)-2-amino(213C)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1

InChI Key

QNAYBMKLOCPYGJ-JACJRKFSSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

C[13C@@H](C(=O)O)N

Metabolomics and Metabolic Studies

L-Alanine-2-13C, with its enriched carbon-13 isotope, is a valuable tool in metabolomics, the study of small molecules within a cell, organism, or tissue. By incorporating L-Alanine-2-13C into a biological system, researchers can trace its metabolic fate and identify its pathway through various biochemical reactions. This allows for the investigation of:

  • Metabolic flux analysis: Measuring the rates of specific metabolic reactions within a system.
  • Pathway delineation: Understanding the specific steps involved in the breakdown or synthesis of various molecules.
  • Cellular and organismal physiology: Studying how different conditions or treatments affect metabolic processes.

Protein NMR Spectroscopy

L-Alanine-2-13C can be used in protein Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for determining the structure and dynamics of proteins. The enriched carbon-13 isotope provides a distinct signal in the NMR spectrum, allowing researchers to:

  • Assign specific resonances to individual amino acids within the protein structure.
  • Study protein folding and dynamics by observing changes in the carbon-13 signals under different conditions.
  • Investigate protein-protein interactions by monitoring changes in the chemical shifts of carbon-13 nuclei upon binding.

Stable Isotope Tracer Studies

L-Alanine-2-13C can be employed in stable isotope tracer studies to investigate various biological processes, such as:

  • Amino acid metabolism: Studying the uptake, utilization, and excretion of L-alanine in different cell types or organisms.
  • Muscle protein synthesis: Measuring the rate of protein synthesis in muscle tissue by monitoring the incorporation of L-Alanine-2-13C into newly synthesized proteins.
  • Tumor metabolism: Investigating the metabolic differences between cancerous and healthy tissues by analyzing the fate of L-Alanine-2-13C within tumors.

L-Alanine-2-13C is a stable isotope-labeled form of L-Alanine, an important non-essential amino acid with the chemical formula C3H7NO2. The "2-13C" designation indicates that the carbon atom at the second position of the alanine molecule is replaced by the carbon-13 isotope, which is naturally occurring but less abundant than carbon-12. This isotopic labeling allows for enhanced tracking in metabolic studies and various analytical applications. L-Alanine plays a crucial role in protein synthesis, energy production, and the metabolism of sugars and acids .

Similar to its non-labeled counterpart. Key reactions include:

  • Transamination: L-Alanine can undergo transamination to form pyruvate and other amino acids, facilitated by enzymes such as alanine transaminase.
  • Decarboxylation: Under certain conditions, L-Alanine can be decarboxylated to produce ethylamine.
  • Condensation Reactions: It can react with other amino acids or compounds to form dipeptides or other derivatives.

These reactions are vital for amino acid metabolism and energy production in living organisms .

L-Alanine-2-13C exhibits biological activities similar to those of L-Alanine. It is involved in:

  • Protein Synthesis: Serving as a building block for proteins.
  • Energy Production: Contributing to gluconeogenesis, where it is converted into glucose during fasting or intense exercise.
  • Immune Function: Enhancing immune responses by supporting lymphocyte function.

Research indicates that the isotopic labeling does not significantly alter its biological functions, making it a valuable tool for studying metabolic pathways .

L-Alanine-2-13C can be synthesized through several methods:

  • Isotopic Exchange: Utilizing carbon dioxide labeled with carbon-13 in reactions involving L-Alanine precursors.
  • Chemical Synthesis: Starting from commercially available precursors, specific reagents are employed to introduce the carbon-13 isotope at the desired position.
  • Microbial Fermentation: Certain microorganisms can be engineered to incorporate carbon-13 into amino acids during fermentation processes.

These methods ensure high purity and yield of L-Alanine-2-13C for research and industrial applications .

The applications of L-Alanine-2-13C are diverse:

  • Metabolic Studies: Used in tracer studies to monitor metabolic pathways in vivo and in vitro.
  • NMR Spectroscopy: Its isotopic labeling enhances the resolution of nuclear magnetic resonance spectroscopy, aiding structural biology studies.
  • Pharmaceutical Research: Employed in drug development processes to understand drug metabolism and pharmacokinetics.

These applications highlight its significance in both academic research and industrial settings .

Interaction studies involving L-Alanine-2-13C focus on its role within metabolic networks. Research has shown that:

  • It interacts with various enzymes involved in amino acid metabolism.
  • Its incorporation into proteins can impact protein folding and function.

Such studies often utilize isotopic labeling to trace the dynamics of these interactions over time, providing insights into cellular metabolism and regulation .

L-Alanine-2-13C shares similarities with several other compounds, particularly other labeled amino acids. Here are some comparisons:

CompoundStructureUnique Features
L-AlanineC3H7NO2Non-labeled form of alanine
L-ValineC5H11NO2Branched-chain amino acid
L-LeucineC6H13NO2Essential branched-chain amino acid
L-AspartateC4H7NO4Involved in neurotransmitter synthesis
L-GlycineC2H5NO2Simplest amino acid

L-Alanine-2-13C is unique due to its specific isotopic labeling at the second carbon position, allowing for precise tracking in metabolic studies compared to its non-labeled counterparts and other amino acids .

XLogP3

-3

Sequence

A

Wikipedia

L-(2-~13~C)Alanine

Dates

Modify: 2023-08-15

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